molecular formula C16H9NO2 B14251180 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide CAS No. 185111-52-8

3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide

Cat. No.: B14251180
CAS No.: 185111-52-8
M. Wt: 247.25 g/mol
InChI Key: NMXBBIPCJQLRGI-UHFFFAOYSA-N
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Description

3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide is a chemical compound with the molecular formula C16H9NO2 and a molecular weight of 247.24816 g/mol . This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylethynyl group and an oxide group attached to the indole core .

Preparation Methods

The synthesis of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be achieved through various synthetic routes. One common method involves the reaction of 3H-indol-3-one with phenylacetylene in the presence of a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and may be carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it finds applications in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be compared with other similar compounds, such as indole derivatives and phenylethynyl-substituted molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Similar compounds include:

Properties

CAS No.

185111-52-8

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

1-oxido-2-(2-phenylethynyl)indol-1-ium-3-one

InChI

InChI=1S/C16H9NO2/c18-16-13-8-4-5-9-14(13)17(19)15(16)11-10-12-6-2-1-3-7-12/h1-9H

InChI Key

NMXBBIPCJQLRGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=[N+](C3=CC=CC=C3C2=O)[O-]

Origin of Product

United States

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